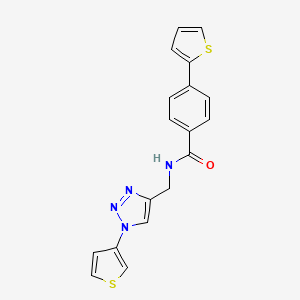

4-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Description

4-(Thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a heterocyclic compound featuring a benzamide core substituted with thiophene and 1,2,3-triazole moieties. Its structure combines aromatic thiophene rings (at positions 2 and 3) linked via a triazole-methyl bridge, which may enhance pharmacokinetic properties such as metabolic stability and target binding affinity. Such compounds are frequently explored for anticancer, antimicrobial, and enzyme inhibitory activities due to the triazole’s ability to participate in hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

4-thiophen-2-yl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4OS2/c23-18(14-5-3-13(4-6-14)17-2-1-8-25-17)19-10-15-11-22(21-20-15)16-7-9-24-12-16/h1-9,11-12H,10H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCIOKWRFNCZAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)C(=O)NCC3=CN(N=N3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

Thiophene Substitution: The thiophene groups can be introduced through a Suzuki coupling reaction, where a thiophene boronic acid reacts with a halogenated benzamide derivative in the presence of a palladium catalyst.

Final Assembly: The final step involves the coupling of the triazole and thiophene-substituted benzamide under appropriate conditions, often using a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and Suzuki coupling steps, which can enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene rings in the compound can undergo oxidation reactions, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced at the benzamide moiety using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding amine.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the triazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzamide derivatives, including those with thiophene and triazole moieties. For instance, derivatives similar to 4-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide have shown promising results against various cancer cell lines. The mechanism of action often involves the inhibition of specific kinases that play critical roles in cancer cell proliferation and survival .

Antimicrobial Properties

Compounds containing thiophene and triazole rings have been investigated for their antimicrobial activities. The presence of these heterocycles enhances the interaction with biological targets, leading to improved efficacy against bacterial strains. For example, studies have demonstrated that certain triazole derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Anticonvulsant Activity

Some benzamide derivatives have been evaluated for their anticonvulsant properties. Research indicates that compounds with similar structural features to this compound can effectively modulate neurotransmitter systems involved in seizure activity, providing a basis for further development in epilepsy treatment .

Material Science

Polymer Chemistry

The incorporation of thiophene-based compounds into polymer matrices has been explored for developing conductive materials. The unique electronic properties of thiophenes allow for enhanced conductivity when integrated into polymers used in organic electronics and sensors. This application is particularly relevant in the development of organic photovoltaic cells and field-effect transistors .

Data Tables

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of benzamide derivatives on HCT116 colon cancer cells. The results indicated that modifications to the thiophene and triazole groups significantly enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In a comparative study, several thiophene-containing compounds were synthesized and tested against common bacterial pathogens. The results showed that specific substitutions on the triazole ring improved antibacterial activity, suggesting a structure-activity relationship that can guide future drug design .

Mechanism of Action

The mechanism of action of 4-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The thiophene groups could participate in π-π interactions with aromatic amino acids in proteins, influencing protein function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs are highlighted below, with emphasis on synthesis, biological activity, and mechanistic insights.

Structural Analogues

2.1.1 Thiophene-Triazole-Benzamide Derivatives

- BJ13087 (4-(Thiophen-3-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide): Structural Difference: Substituted with thiophen-3-yl groups at both triazole and benzamide positions (vs. thiophen-2-yl in the target compound). Relevance: Despite structural similarity, the positional isomerism of thiophene substituents may alter electronic properties and bioactivity.

N-(5-Benzylthiazol-2-yl)-4-(4-methyl-1H-1,2,3-triazole-1-yl)benzamide :

2.1.2 Triazole-Benzamide Derivatives with Cytotoxic Activity

- 3-{1-N-(2-Cyanophenyl)-1H-1,2,3-triazol-4-yl}methyloxybetulinic acid: Activity: IC50 = 2.5 μM against HL-60 leukemia cells, 5-fold more potent than betulinic acid .

- (1-(2-Fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl piperazine-carbodithioate :

Data Tables

Table 1: Cytotoxic Activities of Triazole-Benzamide Analogues

Table 2: Docking Scores for HDAC8 Inhibition

| Compound Name | Docking Score (kcal/mol) | Reference |

|---|---|---|

| (E)-4-((Thiazol-2-ylimino)methyl)-N-(1H-1,2,4-triazol-3-yl)benzamide | -8.54 | |

| Vorinostat (Control) | -9.10 |

Biological Activity

The compound 4-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A benzamide core.

- Substituents including thiophene and triazole rings.

This unique arrangement contributes to its biological properties, particularly in targeting specific enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function through the following mechanisms:

- Enzyme Inhibition : The triazole moiety has been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases, which are crucial in cancer progression and inflammatory responses.

- Receptor Modulation : The thiophene groups can modulate receptor activity, influencing signal transduction pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

| Biological Activity | Target | Reference |

|---|---|---|

| Anticancer | Various cancer cell lines (e.g., HeLa, MCF7) | |

| Antimicrobial | Bacterial strains (e.g., Staphylococcus aureus) | |

| Anti-inflammatory | COX inhibition |

1. Anticancer Activity

A study evaluated the anticancer effects of the compound on several human cancer cell lines. The results indicated significant cytotoxicity against:

- HeLa (cervical cancer) : IC50 values around 10 µM.

- MCF7 (breast cancer) : Notable reduction in cell viability at concentrations above 5 µM.

This suggests that the compound may serve as a lead for developing new anticancer agents.

2. Antimicrobial Efficacy

Research into the antimicrobial properties revealed that the compound exhibits activity against Gram-positive bacteria. For instance:

- In vitro tests showed inhibition zones of up to 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL.

This highlights its potential application in treating bacterial infections.

3. Anti-inflammatory Effects

The compound's ability to inhibit cyclooxygenase (COX) enzymes was assessed in vitro. Findings demonstrated:

- A significant reduction in COX-1 and COX-2 activity, indicating potential use as an anti-inflammatory agent.

Q & A

Q. How can click chemistry be adapted for late-stage functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.